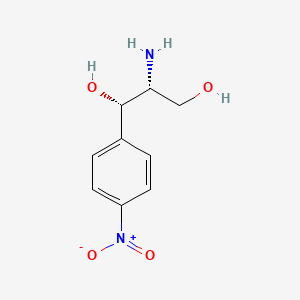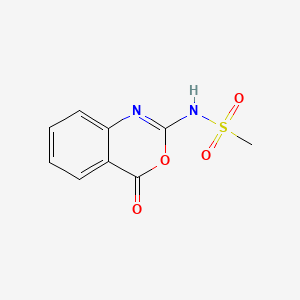
Antimony neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony neodecanoate: is an organometallic compound formed by the reaction of neodecanoic acid with antimony oxide. It is used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. This compound is particularly significant in the field of polymer chemistry, where it serves as a catalyst and stabilizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony neodecanoate is typically synthesized by reacting neodecanoic acid with antimony trioxide (Sb2O3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Neodecanoic acid+Antimony trioxide→Antimony neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments. The reaction is usually conducted in a solvent medium to facilitate the interaction between neodecanoic acid and antimony trioxide. The product is then purified through various techniques such as recrystallization or distillation to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Antimony neodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Antimony pentoxide.
Reduction: Elemental antimony.
Substitution: New organometallic compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: Antimony neodecanoate is used as a catalyst in polymerization reactions, particularly in the production of polyesters and polyurethanes. It helps in controlling the molecular weight and properties of the resulting polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a heat stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC at high temperatures, thereby enhancing its durability and performance.
Mécanisme D'action
The mechanism by which antimony neodecanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a Lewis acid, facilitating the formation of polymer chains by coordinating with monomer units. The molecular targets include the functional groups of the monomers, and the pathways involved are those of chain-growth polymerization.
Comparaison Avec Des Composés Similaires
Tin neodecanoate: Used as a catalyst in similar polymerization reactions but has different thermal stability properties.
Zinc neodecanoate: Also used as a heat stabilizer but is less effective compared to antimony neodecanoate.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in polymerization reactions. It offers better performance in stabilizing PVC compared to other metal neodecanoates, making it a preferred choice in industrial applications.
Conclusion
This compound is a versatile compound with significant applications in the fields of chemistry and industry Its unique properties and effectiveness as a catalyst and stabilizer make it an important compound in the production of polymers and other industrial materials
Propriétés
Formule moléculaire |
C10H20O5Sb2 |
|---|---|
Poids moléculaire |
463.78 g/mol |
Nom IUPAC |
antimony(3+);7,7-dimethyloctanoic acid;oxygen(2-) |
InChI |
InChI=1S/C10H20O2.3O.2Sb/c1-10(2,3)8-6-4-5-7-9(11)12;;;;;/h4-8H2,1-3H3,(H,11,12);;;;;/q;3*-2;2*+3 |
Clé InChI |
GVASYBFAAIOOHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCC(=O)O.[O-2].[O-2].[O-2].[Sb+3].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


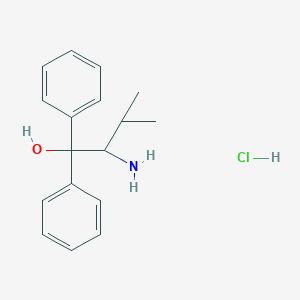

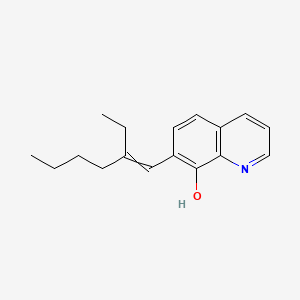
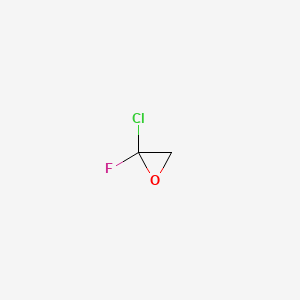
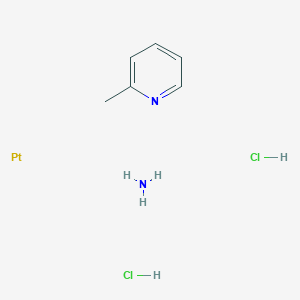
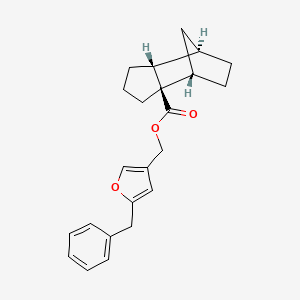

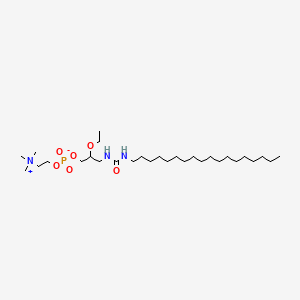


![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)

